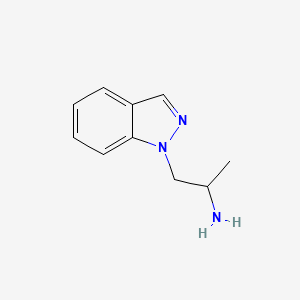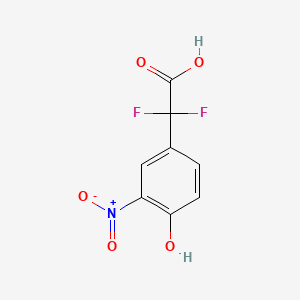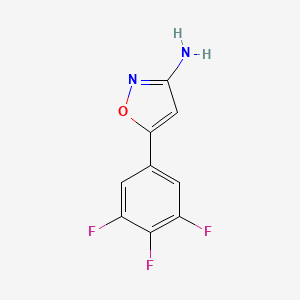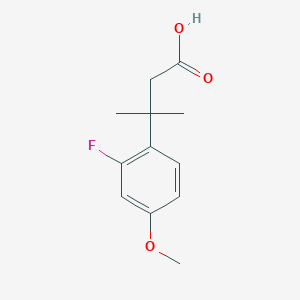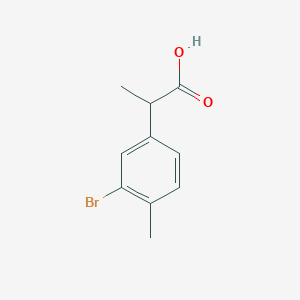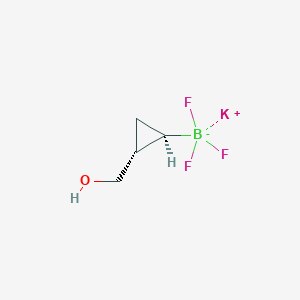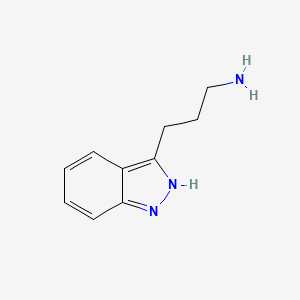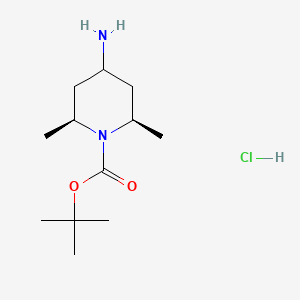![molecular formula C12H12N4S B13586740 5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of 5-(ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline makes it a valuable target for medicinal chemistry research.
Preparation Methods
The synthesis of 5-(ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazoloquinazoline . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
5-(Ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thereby exerting its anticancer effects . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
5-(Ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives, such as:
5-(Methylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline: Similar in structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Ethylsulfanyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline: Contains a phenyl group instead of a methyl group, which can influence its pharmacological properties and interactions with molecular targets.
The unique structural features of 5-(ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline, such as the presence of the ethylsulfanyl group, contribute to its distinct biological activities and make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H12N4S |
|---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
5-ethylsulfanyl-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C12H12N4S/c1-3-17-12-14-10-7-5-4-6-9(10)11-13-8(2)15-16(11)12/h4-7H,3H2,1-2H3 |
InChI Key |
CCPVGWJWOWFLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)
![N-(4-{2-[(4-chloro-3-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13586678.png)
